molecular formula C20H23NO4 B1260062 (R,R)-pavine

(R,R)-pavine

Cat. No.: B1260062
M. Wt: 341.4 g/mol
InChI Key: SRSPZLZVGPJHJH-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-Pavine is a chiral benzylisoquinoline alkaloid of significant interest in natural product and medicinal chemistry research. This compound belongs to the pavine structural class, which is recognized among the diverse subclasses of benzylisoquinoline alkaloids found in nature . As a stereochemically defined molecule, the (R,R) enantiomer is a valuable reference standard for the identification and characterization of alkaloids isolated from plant species within families such as Papaveraceae, Ranunculaceae, and Berberidaceae . Researchers utilize this compound in phytochemical studies to aid in the structural elucidation of complex dimeric alkaloids, where a pavine unit may be connected via an ether bond to other alkaloid moieties like aporphines . Its well-defined chiral centers also make it a useful building block in synthetic chemistry for constructing more complex alkaloid architectures. The precise mechanism of action of this compound is an area of ongoing investigation, as its biological activity is likely distinct from other, more well-studied benzylisoquinoline alkaloids like papaverine, which is a known phosphodiesterase inhibitor and smooth muscle relaxant . This product is intended for laboratory research purposes only and is not classified as an in vitro diagnostic (IVD) medical device . It is labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(1R,9R)-4,5,12,13-tetramethoxy-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C20H23NO4/c1-22-17-7-11-5-15-14-10-20(25-4)18(23-2)8-12(14)6-16(21-15)13(11)9-19(17)24-3/h7-10,15-16,21H,5-6H2,1-4H3/t15-,16-/m1/s1

InChI Key

SRSPZLZVGPJHJH-HZPDHXFCSA-N

Isomeric SMILES

COC1=C(C=C2[C@H]3CC4=CC(=C(C=C4[C@H](N3)CC2=C1)OC)OC)OC

Canonical SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4C(N3)CC2=C1)OC)OC)OC

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Pavine Alkaloids

Elucidation of Precursor Incorporation into Pavine (B1216701) Biosynthesis

The construction of the pavine scaffold begins with simple amino acid precursors, which undergo a series of enzymatic transformations to form key intermediates.

The biosynthesis of all benzylisoquinoline alkaloids, pavine alkaloids included, originates from the amino acid L-tyrosine. researchgate.netfrontiersin.org Through a series of enzymatic steps, L-tyrosine is converted into two crucial derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govoup.comrsc.org Dopamine forms the tetrahydroisoquinoline portion of the alkaloid structure, while 4-HPAA provides the C1-linked benzyl (B1604629) moiety. oup.com The condensation of these two tyrosine-derived molecules is the first committed step in the BIA pathway. nih.govoup.comnih.gov

The enzyme norcoclaurine synthase (NCS) catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to yield the foundational BIA intermediate, (S)-norcoclaurine. core.ac.uknih.govoup.com This stereospecific reaction is a critical control point, as all known variants of NCS exclusively produce the (S)-enantiomer. nih.gov The formation of (S)-norcoclaurine is the gateway to the vast diversity of BIAs. core.ac.ukoup.com Subsequent enzymatic modifications, including O-methylation, N-methylation, and aromatic hydroxylation, convert (S)-norcoclaurine into the central branch-point intermediate, (S)-reticuline. nih.govnih.govnih.gov From (S)-reticuline, the biosynthetic pathways diverge to produce numerous BIA subclasses, including morphinans, aporphines, and pavines. core.ac.uknih.govacs.org

Characterization of Key Enzymatic Steps

The transformation of early intermediates into the final pavine structure is orchestrated by a series of highly specific enzymes.

A key enzyme in the later stages of pavine biosynthesis is pavine N-methyltransferase (PavNMT). expasy.orggenome.jp This enzyme, isolated from Thalictrum flavum, catalyzes the N-methylation of the pavine skeleton. expasy.orggenome.jpqmul.ac.uk Specifically, it transfers a methyl group from S-adenosyl-L-methionine (AdoMet) to the nitrogen atom of (+/-)-pavine, yielding N-methylpavine. expasy.orggenome.jpqmul.ac.uk While its primary substrate is pavine, PavNMT has been shown to exhibit some activity with other related alkaloids, such as (R,S)-stylopine and (S)-scoulerine, although with significantly lower efficiency. expasy.orggenome.jpqmul.ac.uk Phylogenetic analysis places PavNMT in a subclade of N-methyltransferases that includes enzymes with preferences for different BIA substrates, highlighting the functional diversification within this enzyme family. nih.gov

Table 1: Substrate Specificity of Pavine N-Methyltransferase (PavNMT) from Thalictrum flavum

Substrate Relative Activity (%)
(+/-)-Pavine 100
(R,S)-Stylopine 14 expasy.orggenome.jpqmul.ac.uk

This table is interactive. Click on the headers to sort the data.

Stereochemistry is a defining feature of BIA biosynthesis. womengovtcollegevisakha.ac.inresearchgate.netchalmers.sebiorxiv.org While the initial key intermediate is (S)-norcoclaurine, the biosynthesis of certain alkaloids, such as morphine, requires the (R)-enantiomer of reticuline (B1680550). nih.govnih.gov This necessitates a stereochemical inversion from (S)-reticuline to (R)-reticuline. nih.gov This inversion is accomplished by a unique fusion protein, reticuline epimerase, which possesses both cytochrome P450 and aldo-keto reductase domains. nih.gov The absolute stereoselectivity of norcoclaurine synthase, which produces only (S)-norcoclaurine, underscores the importance of this subsequent epimerization step for pathways requiring (R)-configured intermediates. nih.gov While the direct precursor to (R,R)-pavine is not definitively established as (R)-reticuline, the existence of such stereochemical inversion mechanisms highlights the enzymatic control required to produce specific stereoisomers within the BIA network. nih.gov

Functional genomics approaches, integrating transcriptomics, proteomics, and metabolomics, have become powerful tools for identifying and characterizing the genes and enzymes involved in specialized plant metabolic pathways, including those for BIAs. frontiersin.orgresearchgate.netrsc.orgnih.govresearchgate.net By correlating gene expression profiles with the accumulation of specific alkaloids in different plant tissues or under various conditions, researchers can identify candidate genes encoding biosynthetic enzymes. researchgate.net This strategy has been instrumental in the discovery and functional characterization of numerous BIA biosynthetic enzymes, including various N-methyltransferases. frontiersin.org For instance, a targeted metabolite and transcript profiling approach led to the isolation and characterization of novel N-methyltransferases, including PavNMT, from several BIA-producing species. genome.jp These functional genomics studies provide a systematic way to explore the vast enzymatic landscape of plant secondary metabolism and to elucidate the complete biosynthetic pathways of complex molecules like this compound. frontiersin.orgrsc.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-Hydroxyphenylacetaldehyde
Dopamine
L-Tyrosine
N-methylpavine
(R)-reticuline
(S)-Norcoclaurine
(S)-reticuline
(S)-scoulerine
(R,S)-stylopine

Metabolic Engineering and Pathway Reconstruction for Pavine Production

The production of pavine alkaloids, including the specific stereoisomer this compound, through traditional plant extraction is often inefficient due to low yields and complex purification processes. nih.gov Metabolic engineering and the reconstruction of biosynthetic pathways in microbial hosts present a promising alternative for sustainable and scalable production. nih.govfrontiersin.org This approach relies on the identification and functional characterization of biosynthetic genes, which can then be assembled in a suitable model organism to create a cellular factory for the target compound. mpg.de

Heterologous Expression of Biosynthetic Genes in Model Organisms

The foundation of producing pavine alkaloids in engineered systems is the successful expression of functional plant enzymes in a heterologous host. frontiersin.org Model organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently used due to their well-understood genetics, rapid growth, and established tools for genetic manipulation. frontiersin.orgmdpi.com Yeast, in particular, is often preferred for expressing plant enzymes, as its eukaryotic cellular environment can support the proper folding and post-translational modifications required for many complex plant proteins, such as cytochrome P450s and N-methyltransferases. frontiersin.org

A pivotal step in the biosynthesis of pavine alkaloids is the N-methylation of the pavine core structure. Research has led to the successful isolation and characterization of pavine N-methyltransferase (PavNMT) from Thalictrum flavum. nih.gov This enzyme has been functionally expressed in heterologous systems to study its activity and substrate specificity. nih.govresearchgate.net Structural and functional studies of T. flavum PavNMT (TfPavNMT) have revealed key insights into its catalytic mechanism and how it recognizes its substrates, which include (+/-)-pavine. nih.govnih.gov This detailed enzymatic knowledge is crucial for its application in metabolic engineering, as it allows for the selection of appropriate genes for pathway reconstruction. nih.gov

The heterologous expression of biosynthetic genes is not limited to a single enzyme. Reconstructing the entire pathway from a common precursor like (S)-reticuline to this compound requires the co-expression of multiple enzymes. acs.org The upstream pathway that produces (S)-reticuline from simple precursors has been extensively studied and engineered in yeast. acs.org Downstream of (S)-reticuline, the pathway to pavines involves specific oxidoreductases and methyltransferases. The successful expression of various N-methyltransferases from benzylisoquinoline alkaloid (BIA) metabolism serves as a valuable toolkit for reconstructing these pathways. frontiersin.org For instance, besides the specific PavNMT, other N-methyltransferases like coclaurine (B195748) N-methyltransferase (CNMT) have shown activity on pavine alkaloid substrates. oup.comoup.com

The process involves assembling the selected biosynthetic genes into an expression vector, which is then introduced into the host organism. nih.gov Techniques like in vivo homologous recombination in yeast facilitate the assembly of large, multi-gene pathways. nih.govresearchgate.net The table below summarizes key enzymes that have been heterologously expressed and are relevant for the production of pavine alkaloids.

EnzymeSource OrganismHost Organism(s)Function in Pavine Biosynthesis
Pavine N-Methyltransferase (PavNMT)Thalictrum flavumE. coli, S. cerevisiaeCatalyzes the N-methylation of the pavine scaffold. nih.govnih.gov
Coclaurine N-Methyltransferase (CNMT)Meadow RueE. coliN-methyltransferase with broad substrate acceptance, including pavine alkaloids. oup.comoup.com
Berberine (B55584) Bridge Enzyme (BBE)Eschscholzia californicaS. cerevisiaeAn FAD-dependent oxidase that may be involved in forming the pavine precursor from (S)-reticuline. frontiersin.org
Cytochrome P450 Reductase (CPR)Various PlantsS. cerevisiaeEssential partner for Cytochrome P450 enzymes involved in BIA metabolism.

Strategies for Optimizing Pavine Yields in Engineered Systems

Simply expressing the biosynthetic genes in a host organism is often insufficient to achieve high yields of the target alkaloid. nih.gov Several strategies must be employed to optimize the metabolic flux towards pavine production and overcome potential bottlenecks in the engineered system. frontiersin.org These strategies range from manipulating the host's native metabolism to fine-tuning the expression of the heterologous pathway.

Enzyme and Pathway Optimization: The efficiency of the biosynthetic enzymes themselves is a critical factor. Enzyme engineering can be used to improve catalytic activity, alter substrate specificity, or reduce substrate/product inhibition. For example, mutagenesis of the active site residues of PavNMT, guided by its crystal structure, could lead to variants with enhanced performance. nih.govresearchgate.net Furthermore, balancing the expression levels of different enzymes within the reconstructed pathway is crucial to prevent the accumulation of toxic intermediates and ensure a smooth metabolic flow. This can be achieved by using promoters of varying strengths to control the transcription of each biosynthetic gene. mpg.de

Host Organism Engineering: The host's native metabolism can compete with the engineered pathway for precursors or produce unwanted byproducts. Deleting genes for competing pathways is a common strategy to redirect metabolic flux towards the desired product. frontiersin.org For instance, in Streptomyces, deleting native antibiotic gene clusters has been shown to improve the production of heterologously expressed compounds. frontiersin.org Additionally, engineering the host to have a higher tolerance to the produced alkaloids can also improve final titers. researchgate.net

The following table summarizes key strategies for optimizing production in engineered systems.

StrategyDescriptionExample Application for Pavine Production
Precursor Engineering Increasing the intracellular supply of pathway precursors.Overexpression of enzymes in the L-tyrosine biosynthesis pathway in yeast to boost (S)-reticuline availability. acs.org
Enzyme Engineering Modifying biosynthetic enzymes for improved performance (e.g., higher activity, better stability).Site-directed mutagenesis of PavNMT to enhance its catalytic efficiency for the pavine substrate. nih.gov
Pathway Balancing Optimizing the relative expression levels of pathway genes to avoid bottlenecks and toxic intermediates.Using a library of promoters with different strengths to control the expression of each gene in the pavine pathway.
Host Genome Modification Deleting competing metabolic pathways in the host organism to redirect flux to the product.Knocking out pathways that consume L-tyrosine or (S)-reticuline for other purposes in the host cell. frontiersin.org
Process Optimization Fine-tuning fermentation conditions to maximize productivity.Developing a fed-batch fermentation process with controlled feeding of nutrients to support high-density cell growth and pavine synthesis. farmonaut.com

Molecular Interaction Studies: in Vitro Receptor Binding and Target Engagement

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. nih.gov These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest. By measuring the amount of radioligand bound to the receptor, one can determine key binding parameters. These assays are typically performed on preparations of cell membranes that contain the receptor of interest. pharmaffiliates.com

Competition binding assays are employed to determine the affinity of an unlabeled compound, such as (R,R)-pavine, for a specific receptor. In this experimental setup, a fixed concentration of a radioligand known to bind to the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.

As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity bound to the receptor. The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor concentration, generating a sigmoidal inhibition curve.

From this curve, the IC50 (half-maximal inhibitory concentration) is determined. The IC50 value represents the concentration of the unlabeled compound that is required to inhibit 50% of the specific binding of the radioligand. researchgate.net

While the IC50 is a measure of a compound's potency in inhibiting radioligand binding, it is dependent on the experimental conditions, particularly the concentration of the radioligand used. To obtain an intrinsic measure of affinity that is independent of these conditions, the inhibition constant (Ki) is calculated. The Ki value is the equilibrium dissociation constant for the unlabeled ligand. nih.gov It is derived from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

[L] is the concentration of the free radioligand.

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

A lower Ki value indicates a higher binding affinity of the compound for the receptor. researchgate.net

Table 1: Illustrative Competition Binding Data for this compound at Receptor X

This compound Concentration (nM)% Specific Binding of Radioligand
0.198
190
1055
10015
10005

Calculated Parameters (Hypothetical):

  • IC50: 12.5 nM
  • Ki: 5.8 nM (assuming radioligand [L] = 2 nM and its Kd = 3 nM)
  • Saturation binding analysis is used to directly measure the affinity of a radioligand for its receptor and to determine the density of those receptors in a given tissue or cell preparation. nih.gov In this type of experiment, increasing concentrations of the radioligand are incubated with the receptor preparation until equilibrium is reached.

    The experiment measures both total binding (radioactivity bound in the absence of a competitor) and non-specific binding (radioactivity bound in the presence of a high concentration of an unlabeled competing drug that saturates the target receptors). Specific binding is calculated by subtracting the non-specific binding from the total binding.

    The specific binding data are then plotted against the concentration of the radioligand. This plot typically forms a rectangular hyperbola, which saturates at high radioligand concentrations, indicating that all the specific binding sites are occupied.

    From this saturation curve, two key parameters are determined:

    Kd (equilibrium dissociation constant): This is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. nih.gov It is a measure of the radioligand's affinity for the receptor; a lower Kd signifies higher affinity.

    Bmax (maximum binding capacity): This represents the total concentration of receptor binding sites in the sample, expressed in units such as fmol/mg of protein. nih.gov

    These parameters are typically determined by fitting the data to a one-site binding model using non-linear regression analysis.

    Table 2: Illustrative Saturation Binding Data for a Hypothetical Radioligand at Receptor Y

    Radioligand Concentration (nM)Specific Binding (fmol/mg protein)
    0.550
    190
    2150
    5240
    10300
    20340

    Calculated Parameters (Hypothetical):

  • Kd: 2.5 nM
  • Bmax: 400 fmol/mg protein
  • Kinetic binding studies measure the rates at which a radioligand associates with and dissociates from its receptor. These experiments provide valuable information about the binding process that is not available from equilibrium studies.

    Association kinetics (kon): To determine the association rate constant (kon), the receptor preparation is incubated with a fixed concentration of radioligand, and the amount of specific binding is measured at various time points until equilibrium is reached. The observed rate of association (kobs) is dependent on the radioligand concentration. The kon is then calculated from the relationship between kobs and the ligand concentration.

    Dissociation kinetics (koff): To measure the dissociation rate constant (koff), the radioligand is first allowed to bind to the receptor until equilibrium is achieved. Then, a very high concentration of an unlabeled ligand is added to prevent re-association of the radioligand once it dissociates. The decrease in specifically bound radioactivity is then measured over time. The rate of this decrease corresponds to the koff.

    The equilibrium dissociation constant (Kd) can also be calculated from the kinetic rate constants as the ratio of koff to kon (Kd = koff/kon). This kinetically derived Kd should be consistent with the Kd determined from saturation binding experiments, providing a validation of the results.

    Ligand-Receptor Selectivity Profiling in In Vitro Systems

    A crucial aspect of characterizing a compound like this compound is to determine its selectivity profile. A selective compound preferentially binds to a specific receptor subtype over others. High selectivity is often a desirable trait for a therapeutic agent as it can minimize off-target effects.

    Selectivity profiling involves testing the compound against a panel of different receptors, which can include various receptor families and subtypes (e.g., different opioid, serotonin, or dopamine (B1211576) receptor subtypes). Competition binding assays are typically used for this purpose. The Ki values of the compound for each receptor in the panel are determined.

    The selectivity of the compound for a target receptor (Receptor A) over another receptor (Receptor B) is expressed as a ratio of their respective Ki values (Ki(B) / Ki(A)). A higher ratio indicates greater selectivity for Receptor A.

    Table 3: Illustrative Selectivity Profile of this compound

    Receptor TargetKi (nM) - HypotheticalSelectivity Ratio (vs. Receptor Z)
    Receptor Z (Primary Target)5.81
    Receptor A580100-fold
    Receptor B1200>200-fold
    Receptor C>10,000>1700-fold

    Mechanistic Insights from In Vitro Binding Parameters

    The data obtained from in vitro binding studies provide significant mechanistic insights into how a compound interacts with its target receptors.

    Affinity and Potency: The Ki value provides a direct measure of the compound's binding affinity. This is a key determinant of its potency. A high affinity (low Ki) suggests that the compound can occupy a significant fraction of receptors at low concentrations.

    Structure-Activity Relationships (SAR): By comparing the binding affinities of a series of structurally related compounds, such as different pavine (B1216701) alkaloids, researchers can deduce structure-activity relationships. This information reveals which chemical moieties are critical for receptor binding and can guide the design of new analogs with improved affinity and selectivity.

    Receptor Subtype Selectivity: The selectivity profile, as determined from a panel of binding assays, is critical for predicting the potential therapeutic effects and side-effect profile of a compound. A compound that is highly selective for a single receptor target is more likely to have a specific pharmacological effect.

    Kinetic Profile and Duration of Action: The association (kon) and dissociation (koff) rates can provide insights into the potential in vivo duration of action of a drug. A compound with a slow dissociation rate (low koff) may have a prolonged effect at the receptor, which could translate to a longer duration of action in the body. This is an increasingly important parameter in drug design, as residence time at the receptor can be a better predictor of in vivo efficacy than binding affinity alone.

    Structure Activity Relationship Sar Studies of R,r Pavine and Its Derivatives

    Influence of Stereochemistry on Molecular Interactions

    The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. stanford.edu For molecules with multiple chiral centers, such as pavine (B1216701), numerous stereoisomers can exist, but often only one will have the desired therapeutic effect. stanford.edumdpi.com In the case of (R,R)-pavine, the specific "R" configuration at its two stereocenters dictates the precise spatial orientation of its substituent groups.

    This defined architecture is fundamental to its interaction with biological macromolecules like proteins and enzymes. nih.gov Biological systems are inherently chiral, composed of L-amino acids and D-sugars, creating chiral environments in receptor binding pockets and enzyme active sites. nih.gov Consequently, these sites will preferentially interact with a molecule that has a complementary stereochemistry. stanford.edu The (R,R)-configuration of pavine ensures a proper fit, much like a key in a lock, optimizing non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Pavine Analogues

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify the statistical relationship between the structural properties of a series of compounds and their biological activity. nih.govmdpi.com By developing QSAR models for pavine analogues, researchers can predict the activity of novel derivatives and gain insight into the key molecular features that govern their potency.

    A typical QSAR study involves calculating a set of molecular descriptors for a series of pavine analogues with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then generated to correlate these descriptors with the observed activity. nih.gov

    For instance, a hypothetical QSAR model for a series of pavine analogues might reveal that increased hydrophobicity on one of the aromatic rings and the presence of a hydrogen bond donor at a specific position are positively correlated with activity, while increased steric bulk near the nitrogen atom is detrimental. The statistical quality of a QSAR model is often assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), with values closer to 1.0 indicating a more robust and predictive model. nih.govplos.org

    The insights gained from QSAR models are invaluable for guiding the synthesis of new pavine derivatives with potentially improved activity. researchgate.net

    Table 1: Hypothetical QSAR Model for Pavine Analogues

    This interactive table presents a hypothetical QSAR model for a series of pavine analogues, illustrating the relationship between molecular descriptors and biological activity.

    DescriptorCoefficientContribution to Activity
    LogP (Hydrophobicity) +0.65Positive
    Molecular Surface Area -0.23Negative
    Dipole Moment +0.41Positive
    Number of H-bond donors +0.58Positive

    Design Principles for Rational Development of Pavine Derivatives

    The rational design of novel pavine derivatives aims to optimize their therapeutic properties by making targeted structural modifications based on a thorough understanding of their SAR. nih.gov The principles for this rational development are derived from stereochemical considerations, QSAR models, and the elucidation of their molecular mechanisms.

    A primary design principle involves the strategic modification of the aromatic rings of the pavine core. Introducing various substituents, such as methoxy, hydroxyl, or halogen groups, can alter the electronic and hydrophobic properties of the molecule, potentially enhancing its binding affinity to the target. nih.gov The position of these substituents is critical, as demonstrated in SAR studies of other heterocyclic compounds. nih.gov

    Another key aspect is the modification of the nitrogen atom. The basicity of the tertiary amine in the pavine structure can be modulated, which may influence its pharmacokinetic properties and its interaction with the biological target. Furthermore, the synthesis of quaternary ammonium (B1175870) salts or N-oxides can lead to derivatives with different pharmacological profiles.

    Finally, the development of conformationally restricted analogues can provide valuable insights. By introducing structural constraints that lock the molecule into a specific conformation, it is possible to determine the bioactive conformation and design more potent and selective derivatives. mdpi.com This approach, combined with computational modeling, allows for a more targeted and efficient drug discovery process. nih.gov

    Molecular Mechanisms of Action in In Vitro Systems

    Investigating the molecular mechanisms of action of this compound and its derivatives in in vitro systems is crucial for understanding their biological effects. These studies can reveal how these compounds interact with specific molecular targets to elicit a cellular response.

    One potential mechanism of action for certain pavine derivatives is the inhibition of enzymes. For example, some alkaloids have been shown to inhibit the activity of enzymes like acetylcholinesterase or kinases. In an in vitro setting, this would be determined by incubating the enzyme with its substrate in the presence and absence of the pavine derivative and measuring the rate of product formation. A reduction in the rate would indicate enzymatic inhibition.

    Another possible mechanism is the interaction with specific receptors. Pavine derivatives may act as agonists or antagonists at various receptors, such as opioid or dopamine (B1211576) receptors. This can be investigated using radioligand binding assays, where the ability of the pavine derivative to displace a known radiolabeled ligand from the receptor is measured.

    Furthermore, some compounds exert their effects by intercalating with DNA. acs.org This can be studied in vitro using techniques like gel electrophoresis, where the migration of plasmid DNA is altered in the presence of an intercalating agent. acs.org The precise molecular mechanism is likely to vary depending on the specific derivative and its structural features, with studies showing that even minor structural changes can lead to different biological activities. acs.org

    Table 2: Investigated In Vitro Mechanisms of Pavine Derivatives

    This interactive table summarizes potential in vitro mechanisms of action for pavine derivatives and the experimental techniques used to study them.

    MechanismExperimental TechniqueObservable Effect
    Enzyme Inhibition Enzyme kinetics assaysReduced rate of product formation
    Receptor Binding Radioligand binding assaysDisplacement of a radiolabeled ligand
    DNA Intercalation Gel electrophoresisAltered migration of plasmid DNA
    Ion Channel Modulation Patch-clamp electrophysiologyChanges in ion flow across cell membranes

    Theoretical and Computational Chemistry Approaches to R,r Pavine

    Quantum Chemical Calculations

    Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations are fundamental to understanding molecular stability, reactivity, and spectroscopic characteristics.

    Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to study molecular systems. Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data, offering high accuracy at a significant computational cost. mdpi.com DFT, which calculates the electronic structure based on the electron density, provides a favorable balance between accuracy and computational efficiency, making it a popular choice for studying alkaloids. researchgate.netacs.org

    For (R,R)-pavine, these methods are employed to:

    Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms. This optimized structure serves as the basis for all other calculations.

    Calculate Electronic Properties: Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

    Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how this compound will interact with other molecules, including biological receptors. researchgate.net

    Simulate Spectroscopic Data: Methods like time-dependent DFT (TDDFT) can predict electronic spectra, such as Electronic Circular Dichroism (ECD), which can be compared with experimental data to confirm the absolute configuration of chiral molecules like this compound. acs.org

    In studies of various alkaloids, DFT has been successfully used to calculate a range of descriptors that correlate with biological activity. researchgate.net These calculations provide a foundational understanding of the electronic characteristics that govern the behavior of this compound.

    Table 1: Key Electronic Properties Calculable via DFT for this compound (Note: The following table is illustrative of typical calculations and does not represent experimental data for this compound.)

    PropertyDescriptionSignificance for this compound
    Total Energy The total energy of the molecule in its optimized geometry.Indicates the relative stability of different conformers or isomers.
    HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.Identifies regions susceptible to electrophilic attack.
    LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.Identifies regions susceptible to nucleophilic attack.
    HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap implies higher stability and lower chemical reactivity.
    Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the nature of intermolecular interactions.
    MEP Molecular Electrostatic Potential; a 3D map of the electronic charge distribution.Predicts sites for non-covalent interactions, crucial for ligand-receptor binding.

    Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds, and their corresponding energies. nih.gov The rigid, bridged tetracyclic core of the pavine (B1216701) skeleton significantly restricts its conformational flexibility compared to more open structures like benzylisoquinoline alkaloids. nih.gov However, subtle variations in the puckering of the rings can still lead to different conformers with distinct energies.

    The process of computational conformational analysis for this compound involves:

    Systematic Search: Generating a wide range of possible conformations by systematically rotating the few rotatable bonds.

    Geometry Optimization: Optimizing the geometry of each generated structure using quantum chemical methods like DFT to find the nearest local energy minimum.

    Energy Calculation: Calculating the relative energies of all stable conformers to identify the global minimum energy structure, which is the most populated conformer at equilibrium.

    Boltzmann Distribution: Using the calculated energy differences to determine the statistical population of each conformer at a given temperature.

    While specific computational studies focusing exclusively on the conformational landscape of this compound are not prevalent, the principles are well-established. For the related aporphine (B1220529) alkaloids, conformational analysis has been used to understand their structure. acs.org Experimental techniques like X-ray crystallography provide definitive structures of alkaloids in their solid state, which serve as excellent benchmarks for validating the results of computational conformational analyses. uodiyala.edu.iq

    Table 2: General Workflow for Conformational Analysis of this compound

    StepMethodPurpose
    1. Initial Structure 2D-to-3D conversion or retrieval from databaseGenerate a starting 3D structure.
    2. Conformer Generation Systematic or stochastic search algorithmsExplore the conformational space by rotating flexible bonds.
    3. Geometry Optimization DFT or other quantum mechanics methodsFind the lowest energy structure for each potential conformer (local minima).
    4. Energy Calculation Single-point energy calculationsAccurately determine the relative energies of the optimized conformers.
    5. Analysis Boltzmann statisticsDetermine the equilibrium population of each conformer and identify the most stable structures.

    Molecular Dynamics Simulations for Ligand-Target Interactions

    Molecular dynamics (MD) simulation is a computational method used to study the physical movement of atoms and molecules over time. bioinformation.netnih.gov In the context of pharmacology, MD simulations are crucial for understanding how a ligand, such as this compound, interacts with its biological target, typically a protein receptor or enzyme. These simulations provide a dynamic view of the binding process, revealing the stability of the ligand-protein complex and the key interactions that maintain binding. bioinformation.netnih.gov

    A typical MD simulation workflow for a this compound-protein complex includes:

    System Setup: The simulation starts with the 3D coordinates of the protein-ligand complex, often obtained from molecular docking. This complex is placed in a periodic box filled with water molecules to simulate a physiological environment, and ions are added to neutralize the system. nih.gov

    Force Field Application: A force field (e.g., GROMOS, OPLS-AA) is chosen to define the potential energy of the system. bioinformation.netnih.gov The force field consists of parameters that describe the energy of bond lengths, angles, and dihedrals, as well as non-bonded van der Waals and electrostatic interactions.

    Simulation Run: The simulation proceeds by solving Newton's equations of motion for every atom in the system over a series of small time steps (femtoseconds), generating a trajectory that describes how the positions and velocities of the atoms evolve over time (typically nanoseconds to microseconds).

    Trajectory Analysis: The resulting trajectory is analyzed to extract important biophysical information, such as the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the Radius of Gyration (Rg) to measure the compactness of the complex. bioinformation.netresearchgate.net

    For example, a study on the pavine alkaloid 1-Hydroxycryprochine used MD simulations to evaluate its binding stability with receptor tyrosine kinases, which are important anti-cancer targets. bioinformation.netresearchgate.net The analysis of RMSD, RMSF, and Rg plots confirmed that the alkaloid formed a stable complex with the receptors. bioinformation.netresearchgate.net Similarly, MD simulations could be used to investigate the interaction of this compound with its potential targets, such as the Pavine N-Methyltransferase enzyme, to elucidate its binding mechanism and guide the design of more potent inhibitors. nih.gov

    Table 3: Example Parameters and Analysis in an MD Simulation of a Pavine Alkaloid (Based on the study of 1-Hydroxycryprochine) bioinformation.net

    Parameter/AnalysisDescriptionTypical Finding for a Stable Complex
    Software GROMACS, Desmond, AMBERSoftware packages that perform the simulation calculations.
    Force Field GROMOS96, OPLS-AA, CHARMMDefines the physics governing atomic interactions.
    Simulation Time 50-200 nanoseconds (ns)The duration of the simulation. Longer times provide more robust sampling.
    RMSD Root Mean Square Deviation; measures the average change in displacement of atoms.The plot should reach a plateau, indicating the system has reached equilibrium and is stable.
    RMSF Root Mean Square Fluctuation; measures the fluctuation of individual residues.Identifies flexible loops versus stable regions like alpha-helices and beta-sheets.
    Rg Radius of Gyration; measures the compactness of the protein-ligand complex.A stable Rg value over time suggests the complex is not unfolding and remains compact.
    H-Bonds Hydrogen Bond AnalysisTracks the number and duration of hydrogen bonds, which are key to binding affinity.

    Predictive Modeling of Reactivity and Stereoselectivity

    Computational models can be built to predict the chemical reactivity and stereoselectivity of this compound and related synthetic precursors. These models often leverage machine learning or rely on quantum mechanical calculations to forecast the outcome of chemical reactions. nih.govmdpi.com

    Predictive Modeling of Reactivity: Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. researchgate.net To build a QSAR model for pavine alkaloids, one would:

    Compile a dataset of pavine analogues with known experimental reactivity or activity.

    Calculate a set of molecular descriptors for each analogue using computational methods. These descriptors can be electronic (from DFT), topological, or steric.

    Use machine learning algorithms (e.g., random forest, support vector machines) to build a mathematical model that links the descriptors to the observed activity. nih.gov Such models can predict the reactivity of new, untested pavine derivatives or help explain the structural requirements for a specific biological effect. mdpi.com

    Predictive Modeling of Stereoselectivity: The synthesis of a specific enantiomer like this compound often involves stereoselective reactions. Computational chemistry is a powerful tool for understanding and predicting the stereochemical outcome of these reactions. rsc.org By calculating the transition state energies for the pathways leading to different stereoisomers, chemists can predict which product will be favored.

    For instance, in a reaction to form the pavine core, such as the radical cyclization used in the synthesis of (±)-neocaryachine, DFT calculations could be used to model the transition states for the formation of the (R,R) and (S,S) enantiomers. nih.gov The enantiomer with the lower activation energy pathway would be the predicted major product. This approach allows for the in silico screening of reaction conditions, catalysts, and substrates to optimize for the desired stereoisomer, saving significant time and resources in the laboratory. mdpi.comresearchgate.net

    Table 4: Components of a Predictive Model for Stereoselectivity

    ComponentMethod/ToolRole in Predicting Stereoselectivity
    Reactant/Product Structures DFT Geometry OptimizationProvide accurate 3D structures and energies for all species in the reaction.
    Transition State Search QST2/QST3, Berny OptimizationLocate the highest energy point (the transition state) along the reaction pathway for each isomer.
    Energy Calculation High-level DFT or Ab Initio MethodsAccurately calculate the activation energies (Ea) for the formation of each stereoisomer.
    Stereochemical Prediction Comparison of Activation EnergiesThe pathway with the lowest activation energy corresponds to the kinetically favored product.
    Model Refinement Inclusion of Solvent Effects (e.g., PCM)Improves the accuracy of the energy calculations by simulating the reaction environment.

    Advanced Analytical and Spectroscopic Techniques for R,r Pavine Research

    Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

    Chromatographic techniques are essential for the separation and purity assessment of pavine (B1216701) alkaloids, which often exist as complex mixtures of stereoisomers in natural sources. The precise separation of (R,R)-pavine from its enantiomeric and diastereomeric counterparts is critical for accurate structural elucidation and pharmacological studies.

    High-Performance Liquid Chromatography (HPLC)libretexts.org

    High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric separation of chiral alkaloids like this compound. pensoft.netpensoft.net The direct method, which employs a chiral stationary phase (CSP), is frequently the most convenient and effective approach for both analytical and preparative-scale separations. pensoft.netcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated superior performance in resolving benzylisoquinoline-type alkaloids, a class to which pavine alkaloids belong. mdpi.com The selection of the mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with a basic modifier such as diethylamine, is crucial for achieving optimal separation. mdpi.come-nps.or.kr The development of a robust HPLC method is validated according to International Conference on Harmonisation (ICH) guidelines, ensuring parameters like linearity, precision, and accuracy are met. impactfactor.orgjmchemsci.com

    Below is a table summarizing typical HPLC conditions for the chiral separation of related alkaloids, which can be adapted for this compound analysis. e-nps.or.krimpactfactor.org

    Table 1: Example HPLC Parameters for Chiral Alkaloid Separation

    ParameterCondition
    Column Chiral Stationary Phase (e.g., Chiralpak AD, Chiralcel OD)
    Mobile Phase Isocratic mixture of Methanol:Acetonitrile (70:30, v/v) with 0.1% basic modifier
    Flow Rate 0.2 - 1.0 mL/min
    Column Temperature 23 - 30°C
    Detection Diode-Array Detector (DAD) at 210 nm
    Injection Volume 1.0 - 20 µL

    Gas Chromatography (GC)mdpi.com

    Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile substances and is widely used for the identification of pavine alkaloids in complex plant extracts. researchgate.netnih.govlibretexts.org Due to the low volatility of many alkaloids, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis. scielo.br The analysis is typically performed using a high-performance capillary column, such as one coated with 5% phenyl/95% dimethylpolysiloxane, which separates compounds based on their boiling points and interaction with the stationary phase. scielo.brnotulaebotanicae.ro The method's validation ensures it is linear, precise, and accurate for routine analysis. mdpi.comscielo.br

    The following table outlines typical parameters for a GC-based analysis of alkaloids. scielo.brnotulaebotanicae.ro

    Table 2: Typical Gas Chromatography Parameters for Alkaloid Analysis

    ParameterCondition
    Column HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm)
    Carrier Gas Helium at a flow rate of 1 mL/min
    Injector Temperature 280°C
    Oven Program Temperature gradient optimized for alkaloid separation
    Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
    Ion Source Temp. (MS) 230°C

    Spectroscopic Characterization for Structural Elucidation and Confirmation

    Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic composition, connectivity, and functional groups.

    Nuclear Magnetic Resonance (NMR) Spectroscopylibretexts.orgscirp.org

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. libretexts.org One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms. nih.gov For complex structures like pavine alkaloids, two-dimensional (2D) NMR experiments such as COSY, HMQC, and HMBC are essential for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecular framework. nih.govresearchgate.net The chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemistry of the molecule, making NMR a powerful tool for confirming the relative configuration of the chiral centers in the pavine skeleton. acs.org

    The table below presents characteristic ¹H and ¹³C NMR chemical shift ranges for the pavine alkaloid skeleton, based on data from related compounds. nih.govjst.go.jpmdpi.com

    Table 3: Characteristic NMR Data Ranges for the Pavine Skeleton

    NucleusProton/Carbon TypeChemical Shift (δ) Range (ppm)
    ¹H NMR Aromatic Protons6.5 - 7.1
    Methylene Protons (Bridge)3.6 - 4.2
    Methine Protons (Bridgehead)~4.1
    N-Methyl Protons~2.5 - 3.2
    Methoxy Protons3.8 - 3.9
    ¹³C NMR Aromatic Carbons105 - 150
    Methine Carbons (Bridgehead)55 - 60
    Methylene Carbons (Bridge)~45
    N-Methyl Carbon~43
    Methoxy Carbons~56

    Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)libretexts.orgimpactfactor.orgmdpi.comscirp.orgsavemyexams.comwikipedia.org

    Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight with high accuracy. savemyexams.com When coupled with chromatographic methods like GC-MS or LC-MS, it becomes a highly sensitive and selective tool for identifying and quantifying alkaloids in complex mixtures. researchgate.netnih.govresearchgate.net The ionization process, often electron ionization (EI) in GC-MS or electrospray ionization (ESI) in LC-MS, generates a molecular ion (M⁺) whose m/z value corresponds to the molecular weight of this compound. scirp.orgnih.govuodiyala.edu.iq Subsequent fragmentation of this ion within the mass spectrometer produces a unique pattern of fragment ions. wikipedia.orgnih.gov The analysis of these fragmentation pathways, which often involves characteristic cleavages of the pavine core, provides definitive structural confirmation. libretexts.orgresearchgate.net

    Table 4: Common Mass Spectrometry Fragmentation Data for Pavine Alkaloids

    Ion TypeDescriptionExpected m/z for this compound (C₂₀H₂₃NO₄)
    [M]⁺ Molecular Ion341
    [M-CH₃]⁺ Loss of a methyl radical from the nitrogen atom326
    [M-C₉H₁₀O₂]⁺ Retro-Diels-Alder type fragmentation191
    [C₈H₁₀NO]⁺ Fragment containing the nitrogen bridge and one aromatic ring148

    Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopylibretexts.orgmdpi.comresearchgate.net

    Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

    IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. libretexts.org The resulting spectrum displays absorption bands at specific wavenumbers that correspond to particular functional groups. For this compound, IR spectroscopy can confirm the presence of aromatic C-H bonds, C=C bonds within the aromatic rings, and C-O ether linkages. mpg.de

    UV/Vis spectroscopy analyzes the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. msu.edu The pavine structure contains chromophores, primarily its substituted benzene (B151609) rings, which absorb UV light at characteristic wavelengths (λmax). eag.comresearchgate.net The position and intensity of these absorption maxima can provide confirmatory evidence for the pavine alkaloid structure.

    Table 5: Spectroscopic Data (IR and UV/Vis) for Pavine Alkaloids

    TechniqueFeatureCharacteristic Wavenumber / Wavelength
    IR Spectroscopy Aromatic C-H Stretch~3000-3100 cm⁻¹
    Aliphatic C-H Stretch~2850-2960 cm⁻¹
    Aromatic C=C Bending~1500-1600 cm⁻¹
    C-O Ether Stretch~1230-1270 cm⁻¹
    UV/Vis Spectroscopy π → π* Transitionλmax ≈ 285 - 290 nm
    π → π* Transitionλmax ≈ 230 - 240 nm

    Emerging Analytical Methodologies for Complex Mixture Analysis

    The analysis of this compound and its related isoquinoline (B145761) alkaloids within complex matrices, such as crude plant extracts, presents a significant analytical challenge. These extracts contain a multitude of structurally similar compounds, often at varying concentrations, which necessitates the use of highly selective and sensitive analytical techniques. Emerging methodologies are moving beyond classical approaches to provide enhanced separation efficiency, superior resolution, and more definitive structural information directly from these complex mixtures. These advanced methods are crucial for accurate phytochemical profiling, metabolomics, and the quality control of herbal products. nih.govijpsjournal.com

    A primary driver in this evolution is the use of hyphenated techniques, which couple powerful separation methods with sophisticated spectroscopic detectors. longdom.org This approach allows for the simultaneous separation, identification, and quantification of analytes in a single analytical run, providing comprehensive data from a small amount of source material. nih.gov

    High-Performance Liquid Chromatography (HPLC) and its Advancements

    High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of isoquinoline alkaloids. longdom.orguva.es Modern advancements, however, have significantly improved its performance. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particle sizes and operate at higher pressures, results in faster analysis times and substantially higher resolution and sensitivity compared to conventional HPLC. longdom.org This is particularly advantageous for resolving the numerous, closely related alkaloids found in plant extracts.

    For the analysis of isoquinoline alkaloids in Goldenseal root powder, an isocratic HPLC method was developed using a Zorbax Eclipse-XDB column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297)/acetonitrile (70:30, v/v) and UV detection at 235 nm. researchgate.net The coupling of liquid chromatography with mass spectrometry (LC-MS) is the most frequently employed technique for analyzing alkaloids and other emerging contaminants in complex environmental and biological matrices. doi.org An ion-pair HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method was successfully developed for the direct characterization of 14 different isoquinoline alkaloids in a crude extract of Eschscholtzia californica. researchgate.net This demonstrates the power of hyphenated techniques to identify specific compounds within a complex mixture without extensive prior purification. researchgate.net

    The table below outlines typical parameters for an LC-MS/MS method tailored for isoquinoline alkaloid analysis.

    Table 1: Example Parameters for LC-MS/MS Analysis of Isoquinoline Alkaloids

    ParameterSpecificationPurpose
    Chromatography System UHPLC or HPLCHigh-resolution separation of mixture components. longdom.org
    Column Reversed-phase C18Standard for separating moderately polar compounds like alkaloids. researchgate.net
    Mobile Phase Gradient elution with Acetonitrile and Water (containing additives like ammonium acetate or formic acid)Optimizes separation of compounds with varying polarities. researchgate.netresearchgate.net
    Ionization Source Electrospray Ionization (ESI)Efficiently ionizes polar molecules like alkaloids for MS detection. researchgate.net
    Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)QqQ is used for targeted quantification (MRM mode), while TOF provides high-resolution mass data for identification. researchgate.netmdpi.com
    Detection Mode Multiple Reaction Monitoring (MRM)Highly selective and sensitive method for quantifying known target alkaloids. researchgate.net

    Supercritical Fluid Chromatography (SFC) as a Green Alternative

    Supercritical Fluid Chromatography (SFC) is an emerging "green" analytical technique that uses supercritical CO2 as its primary mobile phase, significantly reducing the consumption of organic solvents. acs.org Recent research has demonstrated its effectiveness in separating isoquinoline alkaloids. acs.org A key innovation in this area is the use of deep eutectic solvents (DESs) as mobile phase additives. acs.org The addition of a DES, such as one composed of choline (B1196258) chloride and glycerol, to the methanol co-solvent was shown to improve the resolution and reduce peak tailing for ten different isoquinoline alkaloids. acs.org The mechanism is thought to involve the DES acting as a silanol (B1196071) blocker on the stationary phase, reducing unwanted interactions with the basic alkaloids and thereby improving peak shape and separation. acs.org

    The optimized conditions from a study on separating isoquinoline alkaloids using this novel SFC-DES method are detailed below.

    Table 2: Optimized Parameters for SFC-DES Separation of Isoquinoline Alkaloids

    ParameterOptimized ConditionRationale
    Mobile Phase A Supercritical CO2Main carrier fluid, environmentally benign. acs.org
    Mobile Phase B Methanol with 2% H2O, 0.5% Formic Acid, 0.25% Choline Chloride-Glycerol (DES)The organic modifier and DES additive improve peak shape and resolution. acs.org
    Column Unspecified silica-based columnThe DES additive modifies the surface to improve alkaloid separation. acs.org
    Flow Rate 3 mL/minStandard flow for analytical SFC.
    Back Pressure 150 barMaintains CO2 in a supercritical state.
    Column Temperature 40 °CInfluences fluid density and analyte solubility.

    Other Hyphenated and Advanced Techniques

    Beyond LC-MS and SFC, other powerful hyphenated techniques are available for comprehensive analysis.

    Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This technique directly couples HPLC separation with NMR spectroscopy. nih.govlongdom.org It provides unambiguous structural information for components of a mixture as they elute from the column, serving as a powerful tool for identifying novel compounds or confirming the structures of known alkaloids without the need for isolation. nih.gov

    Two-Dimensional Liquid Chromatography (LCxLC) : For exceptionally complex samples like plant metabolomes, two-dimensional liquid chromatography offers vastly superior resolving power compared to one-dimensional methods. mdpi.com By using two different column chemistries or separation modes in sequence, it can separate components that would otherwise co-elute, providing a much more detailed chemical fingerprint. mdpi.com

    The continuous development of these emerging analytical methodologies provides researchers with increasingly powerful tools to investigate this compound and its chemical relatives in their native, complex environments. The integration of high-resolution separation with advanced spectroscopic detection is essential for advancing the understanding of isoquinoline alkaloid chemistry. longdom.orgrsc.org

    Q & A

    Q. What are the primary methods for identifying and characterizing (R,R)-pavine in experimental settings?

    To confirm the identity and purity of this compound, researchers should employ a combination of analytical techniques:

    • Chiral HPLC to resolve enantiomers and confirm stereochemical configuration .
    • NMR spectroscopy (e.g., 1H^1H, 13C^13C, and 2D COSY/NOESY) to analyze structural integrity and detect impurities .
    • X-ray crystallography for definitive stereochemical assignment, particularly when synthesizing novel derivatives . Challenges include distinguishing this compound from diastereomers or racemic mixtures, requiring rigorous chromatographic separation protocols.

    Q. How can researchers optimize synthetic routes for this compound to ensure reproducibility?

    Reproducible synthesis requires:

    • Step-by-step documentation of reaction conditions (temperature, catalysts, solvents) in the experimental section, adhering to journal guidelines for clarity .
    • Validation of intermediates via spectroscopic and chromatographic methods to minimize batch-to-batch variability .
    • Inclusion of supporting data (e.g., yield percentages, purity metrics) in supplementary materials for peer review .

    Q. What analytical techniques are critical for assessing this compound stability under varying conditions?

    Stability studies should integrate:

    • Accelerated degradation assays (e.g., exposure to heat, light, or humidity) monitored via HPLC-MS to detect decomposition products .
    • Kinetic analysis using Arrhenius plots to predict shelf-life under storage conditions . Methodological pitfalls include overlooking solvent-specific degradation pathways, necessitating multi-condition testing.

    Advanced Research Questions

    Q. How do stereochemical configurations (e.g., (R,R) vs. (S,S)-pavine) influence biological activity, and what experimental frameworks validate these differences?

    To investigate stereochemical effects:

    • Comparative bioassays using enantiomerically pure samples in cell-based or in vivo models .
    • Molecular docking studies to correlate binding affinity with chiral orientation . Contradictions may arise if activity differences are marginal; statistical power analysis and dose-response curves are essential to confirm significance .

    Q. What methodologies resolve contradictions in published data on this compound’s mechanism of action?

    Addressing discrepancies involves:

    • Systematic literature review to identify variables (e.g., assay conditions, cell lines) contributing to conflicting results .
    • Meta-analysis of dose-response data across studies, adjusting for heterogeneity in experimental designs . Researchers must transparently report limitations, such as incomplete pathway elucidation or off-target effects .

    Q. How can researchers design studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

    A robust PK-PD framework includes:

    • Population (P) : Defined animal models or human cohorts with standardized inclusion criteria .
    • Intervention (I) : Dose-ranging studies with controlled administration routes .
    • Outcome (O) : Biomarker quantification (e.g., plasma concentration, receptor occupancy) . Challenges include interspecies variability, requiring allometric scaling for translational relevance .

    Q. What strategies ensure reproducibility in this compound research across laboratories?

    Reproducibility mandates:

    • Open-access protocols detailing instrumentation calibration and data normalization methods .
    • Interlaboratory validation via round-robin trials to identify and mitigate technical variability .
    • Data archiving in FAIR-aligned repositories for transparency .

    Q. How can computational models predict this compound’s interactions with non-target proteins?

    Computational workflows should integrate:

    • Molecular dynamics simulations to assess binding stability under physiological conditions .
    • Machine learning trained on structural analogs to predict off-target liabilities . Limitations include force field inaccuracies, necessitating experimental validation via SPR or ITC .

    Q. What experimental approaches elucidate this compound’s stability in biological matrices?

    Stability in matrices (e.g., plasma, tissue homogenates) requires:

    • LC-MS/MS quantification with isotopically labeled internal standards to control for matrix effects .
    • Time-course studies to assess metabolite formation and half-life .

    Q. How do researchers design comparative studies between this compound and structurally related alkaloids?

    Comparative frameworks should:

    • Benchmark efficacy using standardized assays (e.g., IC50 values in enzyme inhibition) .
    • Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate structural motifs with activity .
      Confounding factors, such as solubility differences, must be controlled via formulation optimization .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.